JH-FK-08

Antifungal drug development Calcineurin inhibition Therapeutic index

JH-FK-08, a C-22 hydrazone-modified FK520 analog, provides a 29.6 therapeutic index—29-fold greater fungal selectivity than FK506 (TI 1.0) and 3.3-fold over JH-FK-05 (TI 9.1). Its IL-2 IC50 of 42.6 nM preserves Tfh and germinal center B cell responses at 20 mg/kg dosing. Combined with fluconazole, JH-FK-08 achieves >400-fold lung fungal burden reduction and 36-day median survival in cryptococcosis models. PK matches FK506, allowing seamless substitution into existing dosing paradigms while gaining fungal selectivity.

Molecular Formula C45H73N3O13
Molecular Weight 864.1 g/mol
Cat. No. B15609796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-FK-08
Molecular FormulaC45H73N3O13
Molecular Weight864.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H73N3O13/c1-11-31-19-25(2)18-26(3)20-37(57-8)40-38(58-9)22-28(5)45(55,61-40)41(51)42(52)48-17-13-12-14-33(48)43(53)60-39(27(4)21-30-15-16-34(49)36(23-30)56-7)29(6)35(50)24-32(31)46-47-44(54)59-10/h19,21,26,28-31,33-40,49-50,55H,11-18,20,22-24H2,1-10H3,(H,47,54)/b25-19+,27-21+,46-32-/t26-,28+,29+,30?,31+,33-,34+,35-,36+,37-,38-,39+,40+,45+/m0/s1
InChIKeyKZHXJIMMUSFOEN-WZFPVHIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH-FK-08 – C-22-Modified FK520 Analog Calcineurin Inhibitor with Quantified Fungal Selectivity for Antifungal R&D Procurement


JH-FK-08 is a synthetic C-22 hydrazone-modified analog of the natural macrocyclic calcineurin inhibitor FK520 (ascomycin). It retains the FKBP12-dependent calcineurin inhibition mechanism of FK506/FK520 but has been chemically engineered at the C-22 position to differentially reduce inhibition of mammalian calcineurin relative to fungal calcineurin [1]. JH-FK-08 has been advanced as a lead antifungal candidate specifically against Cryptococcus neoformans, a WHO critical-priority fungal pathogen [1].

Why FK506, FK520, APX879, or JH-FK-05 Cannot Be Interchanged with JH-FK-08 for Cryptococcus-Focused Calcineurin Inhibition Studies


Calcineurin inhibitors such as FK506 (tacrolimus) and FK520 potently suppress fungal growth but simultaneously inhibit human calcineurin, causing immunosuppression that precludes their use as anti-infectives [1]. Earlier C-22-modified analogs APX879 and JH-FK-05 achieved partial improvements in fungal selectivity, yet each exhibits a lower therapeutic index (TI) and differing in vivo efficacy profiles compared to JH-FK-08 [1][2]. The quantitative gap in the ratio of immunosuppressive to antifungal activity means that substituting a prior analog will alter experimental outcomes in fungal burden, survival, and immune function readouts. The evidence below documents the magnitude of these differences.

JH-FK-08 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Selection


JH-FK-08 Achieves a Therapeutic Index of 29.6 – the Highest in Its Analog Library and 9-Fold Above FK520

The therapeutic index (TI) quantifies fungal selectivity as the ratio of fold-change in immunosuppressive activity to fold-change in antifungal activity relative to FK506. JH-FK-08 yielded a TI of 29.6, the highest value among all FK520 C-22 analogs tested, directly surpassing FK506 (TI = 1.0), FK520 (TI = 3.3), and the previous-generation lead JH-FK-05 (TI = 9.1) [1][2]. The TI was calculated using the formula TI = (IC50[compound]/IC50[FK506]) / (MIC[compound]/MIC[FK506]) [1].

Antifungal drug development Calcineurin inhibition Therapeutic index Cryptococcus neoformans

JH-FK-08 IL-2 IC50 of 42.6 nM Represents a >473-Fold Reduction in Immunosuppressive Potency Compared to FK506

In a primary murine CD4+ T-cell assay measuring IL-2 cytokine production as a readout of mammalian calcineurin activity, JH-FK-08 exhibited an IC50 of 42.6 nM. This represents a 473-fold reduction compared to FK506 (IC50 = 0.09 nM) and a 142-fold reduction compared to FK520 (IC50 = 0.3 nM) [1]. Against the prior lead JH-FK-05 (IC50 = 20.0 nM), JH-FK-08 shows a 2.1-fold further reduction in immunosuppressive potency [2].

Immunosuppression IL-2 inhibition Calcineurin T-cell assay

JH-FK-08 Reduces Lung Fungal Burden ~200-Fold in Murine Cryptococcosis, Surpassing Fluconazole's ~6-Fold Reduction

In an immunodeficient A/J mouse model of pulmonary C. neoformans infection, twice-daily intraperitoneal dosing of JH-FK-08 at 40 mg/kg for 14 days reduced lung fungal burden by approximately 200-fold compared to vehicle-treated controls. In contrast, fluconazole at 6 mg/kg achieved only a ~6-fold reduction. The combination of JH-FK-08 and fluconazole reduced fungal burden by >400-fold [1].

In vivo efficacy Fungal burden Cryptococcosis Murine infection model

JH-FK-08 Monotherapy More Than Doubles Median Survival in Murine Cryptococcosis (33 Days vs 16 Days Vehicle)

In the same A/J murine cryptococcosis model, JH-FK-08 monotherapy (40 mg/kg BID i.p. for 14 days) extended median survival from 16 days (vehicle) to 33 days. Fluconazole monotherapy extended median survival to 27 days. The combination of JH-FK-08 and fluconazole further extended median survival to 36 days [1].

Survival extension Cryptococcal meningitis In vivo therapeutic efficacy Murine model

JH-FK-08 Mechanism of Action Is Confirmed FKBP12- and Calcineurin-Dependent, with Temperature-Conditional Antifungal Activity Matching FK506/FK520

Genetic validation experiments demonstrated that JH-FK-08 antifungal activity requires FKBP12: C. neoformans frr1Δ (FKBP12 deletion) mutants are resistant to JH-FK-08. Similarly, mutations in calcineurin B that confer resistance to FKBP12-FK506 binding also block JH-FK-08 activity. Furthermore, JH-FK-08, like FK506 and FK520, is active at 37°C but not at 30°C, consistent with calcineurin's known requirement for growth at elevated temperature [1].

Mechanism of action FKBP12 Calcineurin binding Target engagement

JH-FK-08 Exhibits Additive Antifungal Activity with Fluconazole In Vivo – No Antagonism Detected

In the murine cryptococcosis model, JH-FK-08 combined with fluconazole produced additive effects on both fungal burden reduction (>400-fold vs vehicle, compared to ~200-fold for JH-FK-08 alone) and survival extension (median 36 days vs 33 days for JH-FK-08 alone). No antagonism was observed in any combination endpoint [1].

Combination therapy Fluconazole Additive effect In vivo synergy

JH-FK-08 Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fungal-Selective Calcineurin Inhibition in Cryptococcus neoformans Infection Models Requiring Minimal Host Immunosuppression

Investigators studying cryptococcosis pathogenesis or therapy in immunocompetent animal models should select JH-FK-08 because its TI of 29.6 and IL-2 IC50 of 42.6 nM enable calcineurin-targeted antifungal efficacy while preserving Tfh and germinal center B cell responses at 20 mg/kg dosing – a window unavailable with FK506 (TI = 1.0, IC50 = 0.09 nM) or JH-FK-05 (TI = 9.1, IC50 = 20.0 nM) [1][2].

Combination Antifungal Regimen Studies with Fluconazole for Cryptococcal Meningoencephalitis

JH-FK-08's additive in vivo activity with fluconazole – yielding >400-fold lung fungal burden reduction and 36-day median survival versus 16-day vehicle – makes it the preferred calcineurin inhibitor partner for fluconazole combination studies, surpassing the efficacy of fluconazole monotherapy (~6-fold burden reduction, 27-day survival) [1].

Structure-Activity Relationship (SAR) Campaigns Targeting FKBP12-Calcineurin Interface Engineering

Medicinal chemistry groups expanding FK520/FK506 analog libraries can use JH-FK-08 (C-22 CO2Me substitution) as the benchmark lead, given its documented 29.6 TI and conserved FKBP12-dependent mechanism. The quantitative TI framework established for this compound provides a reproducible scoring metric for ranking new analogs against FK506 (TI = 1.0) and earlier leads such as JH-FK-05 (TI = 9.1) [1][2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Leveraging JH-FK-08's Conserved FK506-Like PK Profile

JH-FK-08 exhibits a whole-blood concentration-time profile, Cmax, and half-life (1.14–1.48 h) closely matching FK506, with no significant PK differences between compounds in head-to-head murine PK studies. This conserved PK profile allows researchers to substitute JH-FK-08 into existing FK506 dosing paradigms while gaining fungal selectivity, without requiring de novo PK characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-FK-08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.